4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
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Overview
Description
4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound that features a bromine atom, a triazine ring, and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol typically involves multiple steps. One common approach is to start with the bromination of a phenol derivative, followed by the introduction of the triazine ring and morpholine groups through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol involves its interaction with specific molecular targets. The triazine ring and morpholine groups can bind to enzymes or receptors, modulating their activity. This compound may inhibit enzyme function by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,6-dimethylaniline: Another brominated phenol derivative with different substituents.
4-(2-bromo-4,5-dimethoxybenzyl)-4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholin-4-ium bromide: A compound with a similar brominated phenol structure but different functional groups.
Uniqueness
4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is unique due to its combination of a brominated phenol, triazine ring, and morpholine groups. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H22BrN7O3 |
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Molecular Weight |
464.3 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H22BrN7O3/c19-14-1-2-15(27)13(11-14)12-20-24-16-21-17(25-3-7-28-8-4-25)23-18(22-16)26-5-9-29-10-6-26/h1-2,11-12,27H,3-10H2,(H,21,22,23,24)/b20-12+ |
InChI Key |
IXDISRVXXCZRGY-UDWIEESQSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)N4CCOCC4 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)Br)O)N4CCOCC4 |
Origin of Product |
United States |
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